2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Fourier-Transform Infrared (FT-IR)
Key absorption bands include:
Ultraviolet-Visible (UV-Vis)
The compound exhibits a λₘₐₓ at 280–310 nm due to π→π* transitions in the aromatic and conjugated TZD systems. Extended conjugation in salts shifts absorption to 568 nm .
Comparative Analysis with Related Thiazolidinedione Derivatives
Table 2: Structural and functional comparisons
- Electronic effects : Electron-withdrawing groups (e.g., -COOH) on the benzoic acid moiety enhance hydrogen-bonding capacity, improving target binding.
- Steric effects : Bulky substituents on the TZD ring (e.g., isopropyl in 4-((3-isopropyl-TZD-5-yl)amino)benzoic acid ) reduce conformational flexibility but improve metabolic stability.
The absence of alkyl or aryl substitutions on the TZD ring in 2-[(2,4-dioxo-TZD-5-yl)amino]benzoic acid results in lower logP values (∼0.65) compared to derivatives with hydrophobic groups (logP ∼3.53), suggesting improved aqueous solubility.
Properties
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-4-2-1-3-5(6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCTUOHTJTVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the benzoic acid moiety .
Scientific Research Applications
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and cancer, leading to the modulation of these processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)amino]benzoic acid
- 4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzoic acid methyl ester
Uniqueness
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazolidine ring and the benzoic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
2-[(2,4-Dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring with two carbonyl groups and an amino group attached to a benzoic acid moiety. Its chemical formula is , which contributes to its unique pharmacological profile.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidin-2,4-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
2. Antioxidant Properties
Several studies have highlighted the antioxidant potential of thiazolidine derivatives. For example, specific compounds have demonstrated significant radical scavenging activity in assays such as DPPH and ABTS, indicating their ability to neutralize free radicals and reduce oxidative stress .
3. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies revealed that certain thiazolidin derivatives significantly reduced cell viability in human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells with IC50 values ranging from 0.24 to 58.66 µM .
4. Anti-inflammatory Effects
Research has also pointed to anti-inflammatory activities associated with thiazolidine derivatives. The compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Modulation of Signaling Pathways : Thiazolidine derivatives may affect signaling pathways related to cell survival and apoptosis, contributing to their anticancer effects .
Case Studies
Several case studies have documented the efficacy of thiazolidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that specific thiazolidine derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than those of standard treatments .
- Antioxidant Activity : In a comparative study, compounds derived from thiazolidine showed superior antioxidant activity compared to traditional antioxidants like vitamin C and E .
- Anticancer Potential : A series of thiazolidin derivatives were tested against multiple cancer cell lines, revealing one derivative with an IC50 value of 1.50 µM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic routes for 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, and how are intermediates characterized?
Methodological Answer: A stepwise synthesis approach involves coupling thiazolidinedione derivatives with substituted benzoic acid precursors. Key steps include:
- Carbodiimide-mediated amidation : Utilize reagents like EDC/HOBt for efficient coupling of the thiazolidinedione moiety to the benzoic acid scaffold .
- Purification : Employ column chromatography or recrystallization, monitored by TLC and HPLC for purity assessment (>95%) .
- Intermediate characterization : Confirm structures via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazolidinedione carbonyls at ~170 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic and chromatographic methods validate the compound’s purity and stability?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
- FT-IR : Identify characteristic bands (e.g., C=O stretches at 1680–1750 cm for thiazolidinedione and benzoic acid groups) .
- UV-Vis : Monitor shifts in buffered solutions (pH 1–13) to evaluate pH-dependent stability .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thiazolidinedione derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXTL/SHELXL for structure refinement. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion .
- Resolution of disorder : Apply restraints for flexible substituents (e.g., the thiazolidinedione ring) and validate via R-factor convergence (<0.05) .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···O between benzoic acid and solvent molecules) to explain packing motifs .
Q. How to address contradictions in bioactivity data between planktonic vs. biofilm-forming bacterial models?
Methodological Answer:
- Biofilm assays : Use static (96-well microtiter plates) vs. flow-cell systems to compare minimum biofilm inhibitory concentrations (MBIC) and planktonic MICs .
- Confocal microscopy : Stain biofilms with SYTO9/propidium iodide to quantify live/dead cells post-treatment with thiazolidinedione derivatives .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across biological replicates, accounting for biofilm heterogeneity .
Q. What strategies optimize structure-activity relationship (SAR) studies for antiproliferative activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF, –NO) or donating (–OCH) groups at the benzoic acid para-position to modulate electron density and receptor binding .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets like PPAR-γ (PDB ID: 3VSO). Prioritize derivatives with ΔG < −8 kcal/mol for in vitro testing .
- Dose-response assays : Calculate IC values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing against positive controls (e.g., doxorubicin) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in catalytic activity reported for thiazolidinedione-metal complexes?
Methodological Answer:
- Control experiments : Test for metal leaching via ICP-MS after catalytic cycles (e.g., Pd complexes in cross-coupling reactions) .
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, substrate ratio) to isolate ligand effects .
- Spectroscopic validation : Use EXAFS to confirm metal coordination geometry and oxidation state stability during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
